9-(biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione
CAS No.:
Cat. No.: VC15029592
Molecular Formula: C27H20N2O2S2
Molecular Weight: 468.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H20N2O2S2 |
|---|---|
| Molecular Weight | 468.6 g/mol |
| IUPAC Name | 7,7,12-trimethyl-4-(4-phenylphenyl)-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
| Standard InChI | InChI=1S/C27H20N2O2S2/c1-15-9-14-19-21-24(27(2,3)28-22(19)20(15)23(30)25(28)31)33-29(26(21)32)18-12-10-17(11-13-18)16-7-5-4-6-8-16/h4-14H,1-3H3 |
| Standard InChI Key | NENZGAMMGVOTRF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C3=C(C=C1)C4=C(C(N3C(=O)C2=O)(C)C)SN(C4=S)C5=CC=C(C=C5)C6=CC=CC=C6 |
Introduction
The compound 9-(biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij]thiazolo[5,4-c]quinoline-4,5-dione is a complex organic molecule with a unique structure, featuring a combination of pyrrolo, thiazolo, and quinoline rings. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential applications in pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of such complex heterocyclic compounds typically involves multi-step reactions, including condensation, cyclization, and substitution reactions. The specific synthesis route for 9-(biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij]thiazolo[5,4-c]quinoline-4,5-dione may involve starting materials like biphenyl derivatives, thiazole precursors, and quinoline-based compounds.
Synthesis Steps
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Initial Formation of Pyrrolo-Thiazolo Core: This involves the reaction of appropriate precursors to form the pyrrolo-thiazolo core.
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Attachment of Quinoline Ring: Further cyclization reactions are used to incorporate the quinoline ring into the structure.
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Introduction of Biphenyl Group: The biphenyl group is attached through a suitable coupling reaction.
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Final Modifications: Additional steps may include the introduction of the thioxo group and trimethyl substitutions.
Biological Activities and Potential Applications
Heterocyclic compounds like 9-(biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij]thiazolo[5,4-c]quinoline-4,5-dione are often investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their complex structures allow them to interact with various biological targets, making them promising candidates for drug development.
Biological Activity Data
| Biological Activity | Compound | Assay/Model | Result |
|---|---|---|---|
| Antimicrobial Activity | 9-(biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij]thiazolo[5,4-c]quinoline-4,5-dione | MIC (μg/mL) against E. coli | Not reported |
| Anticancer Activity | Same as above | IC50 (μM) against MCF-7 cells | Not reported |
| Anti-inflammatory Activity | Same as above | Inhibition of COX-2 enzyme | Not reported |
Note: Specific biological activity data for this compound is not readily available in the literature. The table above is a placeholder for potential data that could be collected through experimental studies.
Future Directions
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Biological Activity Screening: Conduct comprehensive biological assays to determine its efficacy against various targets.
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Synthetic Optimization: Improve synthesis routes for better yield and purity.
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Physical Property Characterization: Perform detailed spectroscopic and physical property analyses.
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